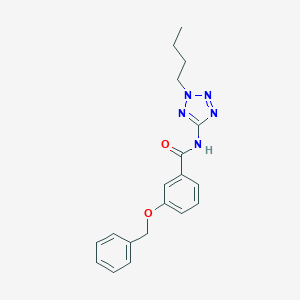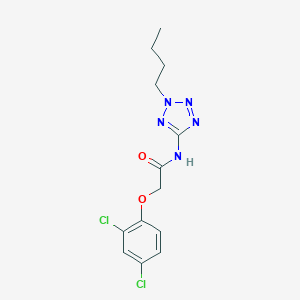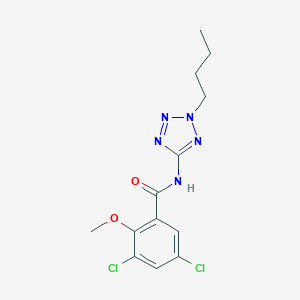![molecular formula C21H20N2O4 B244484 N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244484.png)
N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 (AT2) receptor, which has been shown to play a key role in pain perception and signaling. EMA401 has been shown to be effective in preclinical models of neuropathic pain and has undergone clinical trials for the treatment of chronic pain in humans.
Mécanisme D'action
EMA401 is a highly selective antagonist of the N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide receptor, which is expressed in the peripheral nervous system and has been shown to play a key role in pain perception and signaling. By blocking the N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide receptor, EMA401 reduces pain signaling and can alleviate chronic pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a number of biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines, decreasing the expression of pain-related genes, and reducing the activity of pain-sensing neurons. These effects contribute to its ability to reduce chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
EMA401 has several advantages for lab experiments, including its high selectivity for the N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide receptor, its ability to penetrate the blood-brain barrier, and its demonstrated efficacy in preclinical models of neuropathic pain. However, EMA401 also has some limitations, including its relatively short half-life and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on EMA401, including:
1. Further preclinical studies to better understand its mechanism of action and potential therapeutic applications.
2. Clinical trials to evaluate its efficacy in treating other types of chronic pain, such as cancer-related pain or fibromyalgia.
3. Development of new formulations or delivery methods to improve its pharmacokinetic properties and increase its efficacy.
4. Investigation of potential combination therapies with other pain medications to enhance its effects.
5. Exploration of its potential as a treatment for other conditions, such as anxiety or depression, that are associated with chronic pain.
Méthodes De Synthèse
The synthesis of EMA401 involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-ethylbenzoic acid with 4-methoxyaniline to form the intermediate 3-(4-ethylbenzoyl)aminophenol. This intermediate is then converted to the final product, EMA401, through a series of reactions involving furfurylamine and other reagents.
Applications De Recherche Scientifique
EMA401 has been the subject of extensive scientific research, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Preclinical studies have shown that EMA401 is effective in reducing neuropathic pain in animal models, and clinical trials have demonstrated its safety and efficacy in humans.
Propriétés
Formule moléculaire |
C21H20N2O4 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-3-14-6-8-15(9-7-14)20(24)23-17-13-16(10-11-18(17)26-2)22-21(25)19-5-4-12-27-19/h4-13H,3H2,1-2H3,(H,22,25)(H,23,24) |
Clé InChI |
VNYZNWKAAYQRKW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)







![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)